molecular formula C10H3Cl3F2N2 B13104511 2,4-Difluoro-5-(2,4,5-trichlorophenyl)pyrimidine

2,4-Difluoro-5-(2,4,5-trichlorophenyl)pyrimidine

Cat. No.: B13104511
M. Wt: 295.5 g/mol
InChI Key: PFBGEKAIDCFBMN-UHFFFAOYSA-N
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Description

2,4-Difluoro-5-(2,4,5-trichlorophenyl)pyrimidine is a chemical compound with the molecular formula C10H3Cl3F2N2 and a molecular weight of 295.5 g/mol . It is characterized by the presence of both fluorine and chlorine atoms attached to a pyrimidine ring, making it a compound of interest in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-5-(2,4,5-trichlorophenyl)pyrimidine typically involves the reaction of 2,4,5-trichlorophenylamine with difluoropyrimidine under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-5-(2,4,5-trichlorophenyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2,4-Difluoro-5-(2,4,5-trichlorophenyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Difluoro-5-(2,4,5-trichlorophenyl)pyrimidine involves its interaction with specific molecular targets. The presence of fluorine and chlorine atoms enhances its ability to form strong interactions with biological molecules. These interactions can inhibit enzyme activity or disrupt protein functions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluoro-5-(2,4-dichlorophenyl)pyrimidine
  • 2,4-Difluoro-5-(2,4,5-trifluorophenyl)pyrimidine
  • 2,4-Dichloro-5-fluoropyrimidine

Uniqueness

2,4-Difluoro-5-(2,4,5-trichlorophenyl)pyrimidine is unique due to the specific arrangement of fluorine and chlorine atoms on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C10H3Cl3F2N2

Molecular Weight

295.5 g/mol

IUPAC Name

2,4-difluoro-5-(2,4,5-trichlorophenyl)pyrimidine

InChI

InChI=1S/C10H3Cl3F2N2/c11-6-2-8(13)7(12)1-4(6)5-3-16-10(15)17-9(5)14/h1-3H

InChI Key

PFBGEKAIDCFBMN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)C2=CN=C(N=C2F)F

Origin of Product

United States

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